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Compound of Interest

Compound Name: 3-Bromopropionyl chloride

Cat. No.: B108729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for 3-Bromopropionyl chloride. The information is

presented to support research, development, and quality control activities where this

compound is utilized.

Spectroscopic Data
The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for

3-Bromopropionyl chloride.

¹H NMR (Proton NMR) Data
The proton NMR spectrum of 3-Bromopropionyl chloride exhibits two distinct signals

corresponding to the two methylene (-CH₂-) groups.

Chemical Shift (δ)
ppm

Multiplicity Assignment
Coupling Constant
(J) Hz

~3.52 Triplet (t) -CH₂-Br 6-8

~2.98 Triplet (t) -CH₂-COCl 6-8
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Note: The chemical shifts are approximate and can vary slightly depending on the solvent and

concentration. The spectrum is typically recorded in a deuterated solvent such as chloroform-d

(CDCl₃) or carbon tetrachloride (CCl₄)[1]. The coupling constant is a typical value for vicinal

coupling in an aliphatic system.

¹³C NMR (Carbon NMR) Data
Experimental ¹³C NMR data for 3-Bromopropionyl chloride is not readily available in publicly

accessible databases. However, based on the analysis of similar compounds and predictive

models, the expected chemical shifts are presented below.

Chemical Shift (δ) ppm (Predicted) Assignment

~170 C=O (carbonyl)

~45 -CH₂-COCl

~25 -CH₂-Br

Disclaimer: These are predicted values. For accurate analysis, it is recommended to acquire

experimental ¹³C NMR data.

IR (Infrared) Spectroscopy Data
The infrared spectrum of 3-Bromopropionyl chloride displays characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~1800 Strong C=O stretch (acid chloride)[2]

2950 - 2850 Medium to Strong C-H stretch (alkane)[3]

1465 Medium -CH₂- bend (scissoring)

1300-1150 Medium C-H wag (-CH₂X)[4]

690-515 Medium to Strong C-Br stretch[4]
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Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of a liquid sample

like 3-Bromopropionyl chloride.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh approximately 10-20 mg of 3-Bromopropionyl chloride.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃).

Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

Transfer the solution into a clean, dry 5 mm NMR tube.

The final solution height in the tube should be approximately 4-5 cm.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-

decoupled pulse sequence is typically used to simplify the spectrum.

Set appropriate acquisition parameters, such as the number of scans, spectral width, and

relaxation delay.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy Protocol
Sample Preparation (Neat Liquid):

Place one to two drops of 3-Bromopropionyl chloride onto the surface of a clean, dry

salt plate (e.g., NaCl or KBr).

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

Ensure there are no air bubbles trapped between the plates.

Instrument Setup and Data Acquisition:

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric and instrumental interferences.

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the

signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands in the spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 3-Bromopropionyl chloride.
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Workflow for Spectroscopic Analysis of 3-Bromopropionyl Chloride
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Caption: Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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